molecular formula C11H15ClN2O4S2 B10862672 Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B10862672
M. Wt: 338.8 g/mol
InChI Key: FTXCVEUHSCBMJK-UHFFFAOYSA-N
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Description

METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the chlorination of thiophene, followed by sulfonylation and subsequent reaction with 4-methylpiperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivative.

Scientific Research Applications

METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-CHLORO-2-THIOPHENECARBOXYLATE: Lacks the sulfonyl and piperazine groups, resulting in different biological activity.

    METHYL 3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE: Similar structure but without the chlorine atom, which can affect its reactivity and interactions.

Uniqueness

METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE is unique due to the presence of both the sulfonyl and piperazine groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C11H15ClN2O4S2

Molecular Weight

338.8 g/mol

IUPAC Name

methyl 5-chloro-3-(4-methylpiperazin-1-yl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C11H15ClN2O4S2/c1-13-3-5-14(6-4-13)20(16,17)8-7-9(12)19-10(8)11(15)18-2/h7H,3-6H2,1-2H3

InChI Key

FTXCVEUHSCBMJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

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